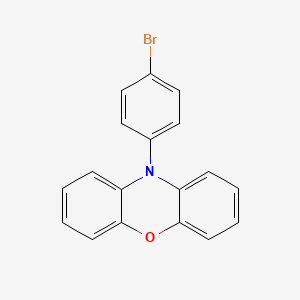

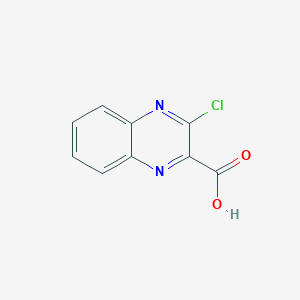

10-(4-Bromophenyl)-10H-phenoxazine

概要

説明

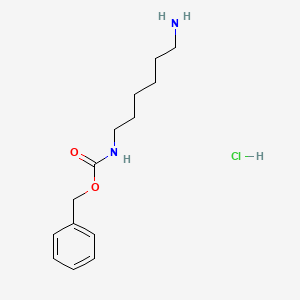

- “10-(4-Bromophenyl)-10H-phenoxazine” is a chemical compound with a molecular formula of C₁₃H₉BrN₂O.

- It belongs to the class of phenoxazines and contains a bromine-substituted phenyl group.

- Phenoxazines are known for their diverse biological and clinical applications.

Synthesis Analysis

- The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions.

- Detailed synthetic routes and reaction mechanisms can be found in relevant literature.

Molecular Structure Analysis

- The molecular structure of “10-(4-Bromophenyl)-10H-phenoxazine” can be determined using techniques like X-ray crystallography or computational methods.

- The arrangement of atoms, bond lengths, and angles can provide insights into its properties.

Chemical Reactions Analysis

- Investigate potential reactions involving this compound, such as nucleophilic substitutions, oxidative processes, or photochemical reactions.

- Explore its reactivity with various functional groups.

Physical And Chemical Properties Analysis

- Investigate its melting point, solubility, stability, and other physical characteristics.

- Analyze its UV-Vis absorption and fluorescence properties.

科学的研究の応用

- Antimicrobial and Antiproliferative Agents

- Field : Pharmacology

- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which contains a 4-bromophenyl group similar to 10-(4-Bromophenyl)-10H-phenoxazine, has been synthesized and studied for its antimicrobial and anticancer activities .

- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

- Semiconductor Building Blocks

- Field : Materials Science

- Application : The compound 10-(4-Bromophenyl)phenothiazine, which contains a 4-bromophenyl group similar to 10-(4-Bromophenyl)-10H-phenoxazine, is used as a building block in the synthesis of small molecule semiconductors .

- Method : The specific methods of application or experimental procedures would depend on the specific semiconductor being synthesized. Typically, these compounds are used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices .

- Results : The results or outcomes obtained would depend on the specific semiconductor being synthesized and its application. For example, in the case of OLEDs, the performance of the device would be evaluated based on parameters such as luminous efficiency, power efficiency, and operational lifetime .

Safety And Hazards

- Assess toxicity, handling precautions, and environmental impact.

- Consult safety data sheets and relevant literature.

将来の方向性

- Explore potential applications, such as drug development, materials science, or biological studies.

- Investigate modifications to enhance its properties or tailor it for specific purposes.

特性

IUPAC Name |

10-(4-bromophenyl)phenoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIALZHPCMMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533744 | |

| Record name | 10-(4-Bromophenyl)-10H-phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-(4-Bromophenyl)-10H-phenoxazine | |

CAS RN |

71041-21-9 | |

| Record name | 10-(4-Bromophenyl)-10H-phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1590094.png)

![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)